[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol
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Overview
Description
[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a dichlorobenzyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbinol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the dichlorobenzyl group, potentially converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in substitution reactions, where the dichlorobenzyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure may allow it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The dichlorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets involved would depend on the specific biological context and the compound’s application.
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar indole structure but without the dichlorobenzyl group.
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the indole ring.
Uniqueness: The uniqueness of [1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol lies in its combined structure of an indole ring and a dichlorobenzyl group. This combination can result in unique chemical and biological properties not observed in the individual components.
Properties
CAS No. |
92407-92-6 |
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Molecular Formula |
C16H13Cl2NO |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C16H13Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 |
InChI Key |
XIEMZENDWGRWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)CO |
Origin of Product |
United States |
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